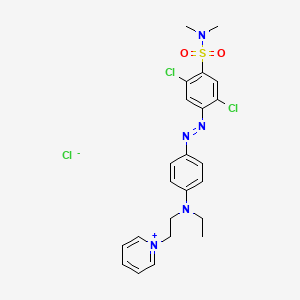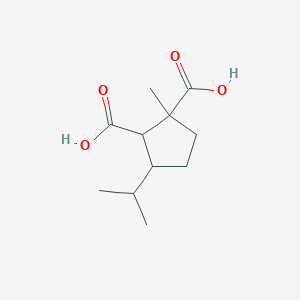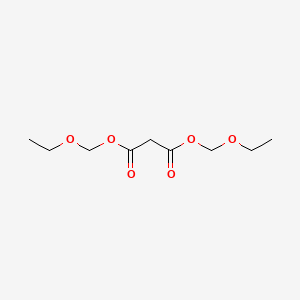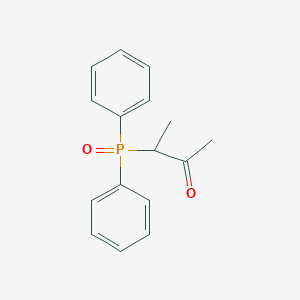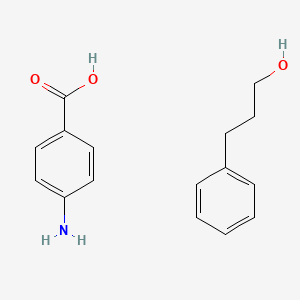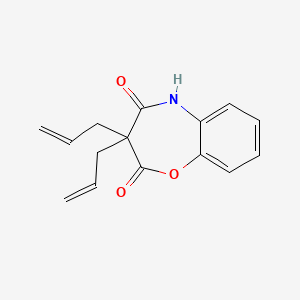
16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and an azacyclooctadecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves multi-step organic reactions. One common method includes the reaction of a suitable azacyclooctadecane precursor with prop-2-en-1-yl halides under basic conditions. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- This compound derivatives
- Other azacyclooctadecane compounds
Uniqueness
This compound is unique due to its multiple ether linkages and the presence of an azacyclooctadecane ring. This structure imparts specific chemical properties, such as high stability and the ability to form complexes with various metal ions, making it distinct from other similar compounds.
Properties
CAS No. |
69978-51-4 |
|---|---|
Molecular Formula |
C15H29NO5 |
Molecular Weight |
303.39 g/mol |
IUPAC Name |
16-prop-2-enyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
InChI |
InChI=1S/C15H29NO5/c1-2-3-16-4-6-17-8-10-19-12-14-21-15-13-20-11-9-18-7-5-16/h2H,1,3-15H2 |
InChI Key |
FEPQERSSODAYKX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCOCCOCCOCCOCCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


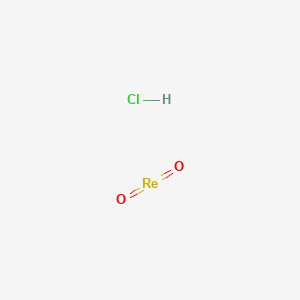
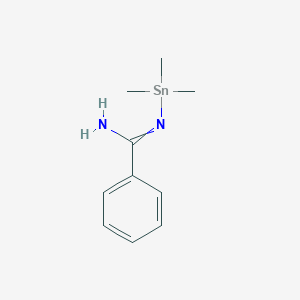


![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)


